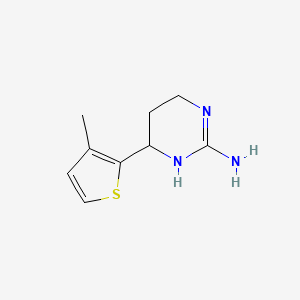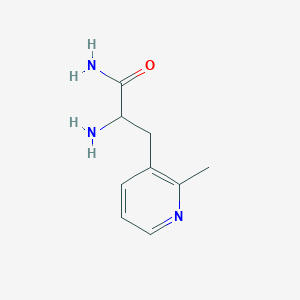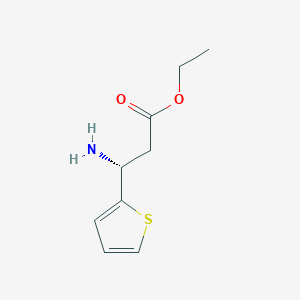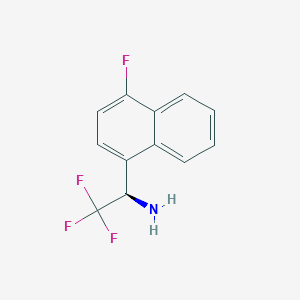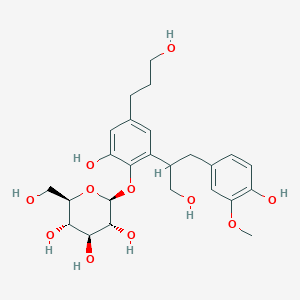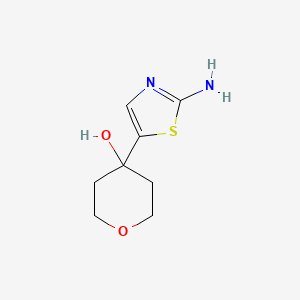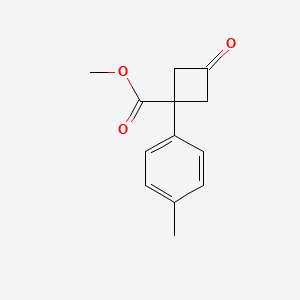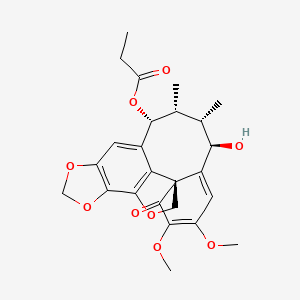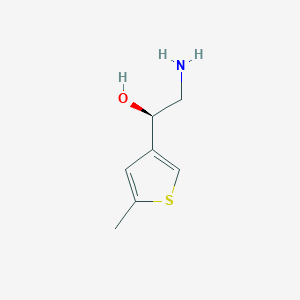
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available.
Functionalization: The thiophene ring is functionalized to introduce the amino alcohol side chain. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, sulfonyl chlorides, or organometallic compounds.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its effects on biological systems and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Effects: The compound can exhibit various effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-1-(5-methylthiophen-3-yl)ethanol: A racemic mixture of the compound.
2-Amino-1-(thiophen-3-yl)ethanol: A similar compound without the methyl group on the thiophene ring.
Uniqueness
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the methyl group on the thiophene ring, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(1R)-2-amino-1-(5-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-5-2-6(4-10-5)7(9)3-8/h2,4,7,9H,3,8H2,1H3/t7-/m0/s1 |
InChI Key |
OKLNIHMSUUTXCT-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=CS1)[C@H](CN)O |
Canonical SMILES |
CC1=CC(=CS1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


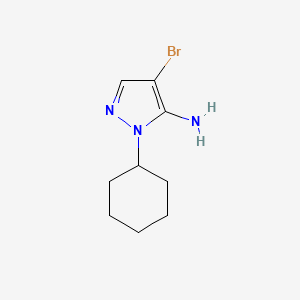

![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)

